4-Benzylbenzoyl chloride
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Overview
Description
4-Benzylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a benzene ring, which is further substituted with a benzyl group at the para position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylbenzoyl chloride can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound is often produced by the chlorination of 4-benzylbenzoic acid using thionyl chloride or phosphorus trichloride. This method is preferred due to its high yield and efficiency. The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: It can be reduced to 4-benzylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to 4-benzylbenzoic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Oxidation: Potassium permanganate in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
4-Benzylbenzyl Alcohol: Formed from reduction reactions.
4-Benzylbenzoic Acid: Formed from oxidation reactions.
Scientific Research Applications
4-Benzylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-benzylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the benzyl group. It is also used as an acylating agent.
4-Chlorobenzoyl Chloride: Similar in structure but has a chlorine atom instead of a benzyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.
4-Methylbenzoyl Chloride: Similar in structure but has a methyl group instead of a benzyl group. It is used in the production of dyes and pigments.
Uniqueness: 4-Benzylbenzoyl chloride is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other benzoyl chlorides. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals where the benzyl group plays a crucial role in the biological activity of the final product.
Properties
IUPAC Name |
4-benzylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSETDWNUEFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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